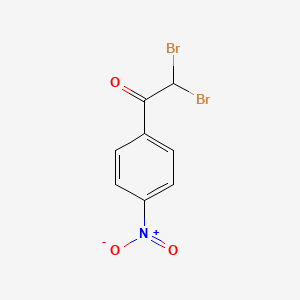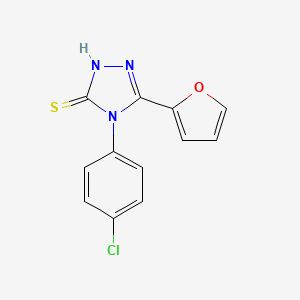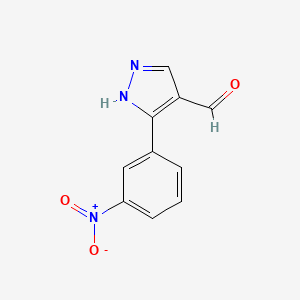
2,2-Dibromo-1-(4-nitrophenyl)ethanone
Descripción general
Descripción
“2,2-Dibromo-1-(4-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2NO3 . It has a molecular weight of 322.94 .
Molecular Structure Analysis
The molecular structure of “2,2-Dibromo-1-(4-nitrophenyl)ethanone” can be represented by the InChI code: 1S/C8H5Br2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H .
Aplicaciones Científicas De Investigación
Phase Equilibrium and Separation Techniques
Research on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents has been conducted to understand their separation techniques better. The ternary phase diagrams constructed from this research can aid in the mixture separation of these compounds, providing a foundation for applications in material science and chemical engineering (Rongrong Li et al., 2019).
Crystal Structure and Molecular Interactions
The crystal structure of derivatives like 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide has been explored, revealing weak intermolecular hydrogen bonding interactions. Such studies are crucial for developing new materials and understanding molecular behavior in solid states (Jian-Gang Wang et al., 2008).
Synthesis of Novel Compounds
Research into the synthesis of α,β-unsaturated ketones as chalcone analogues via a S(RN)1 mechanism demonstrates the versatility of nitrophenyl ethanone derivatives in creating a wide variety of compounds. This method's efficiency in synthesizing chalcone analogues highlights the importance of nitrophenyl ethanone derivatives in medicinal chemistry and organic synthesis (C. Curti et al., 2007).
Antibacterial Activity
Some derivatives of nitrophenyl ethanone have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This research points to the potential biomedical applications of these compounds in developing new antibacterial agents (A. Parekh et al., 2006).
Charge Density Analysis
The charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone has revealed detailed insights into intra- and intermolecular bonding features. Such analyses are fundamental in physical chemistry and materials science, providing a deeper understanding of molecular interactions (D. Hibbs et al., 2003).
Microwave-assisted Synthesis
Studies on microwave-assisted synthesis methods for derivatives of nitrophenyl ethanone underscore the efficiency of modern synthetic techniques. This approach can significantly speed up chemical reactions, offering practical benefits in pharmaceutical and chemical manufacturing (C. Curti et al., 2009).
Propiedades
IUPAC Name |
2,2-dibromo-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQBLCVHANXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343679 | |
| Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
CAS RN |
21566-36-9 | |
| Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21566-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)








